Inverse Kinetic Isotope Effect on Vmax/Km for Flavin-Containing Monooxygenase
When compared to unlabeled 1,1-dimethylhydrazine, the d6-labeled compound exhibits a significant inverse kinetic isotope effect on Vmax/Km when metabolized by purified liver microsomal flavin-containing monooxygenase [1]. This demonstrates that the deuterium substitution alters the enzymatic reaction rate, a factor that must be accounted for in metabolic studies and confirms the compound's distinct behavior. This effect is not observed with non-deuterated analogs.
| Evidence Dimension | Kinetic isotope effect on Vmax/Km (DV/K) |
|---|---|
| Target Compound Data | 0.36 (Vmax/Km ratio, deuterated/protonated) |
| Comparator Or Baseline | 1.0 for unlabeled 1,1-dimethylhydrazine |
| Quantified Difference | 64% reduction in Vmax/Km |
| Conditions | In vitro assay with purified liver microsomal flavin-containing monooxygenase (Zeigler enzyme) |
Why This Matters
This quantifiable difference in enzymatic processing confirms that the d6-compound is not a perfect tracer; its distinct kinetic behavior must be considered in metabolic flux studies, and this data provides a verifiable rationale for selecting it over other labeled variants where such effects may not be documented.
- [1] Hizer, T. J., Rizzolo, J. J., Ives, J. L., & Durig, J. R. (1987). Deuterium isotope effects on in vitro dealkylation of 1,1-dimethylhydrazine and 1,1-dimethylnitrosamine via hepatic enzymes. RIT Scholar Works. Retrieved from https://repository.rit.edu/theses/926/ View Source
